8-Epidiosbulbin E acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

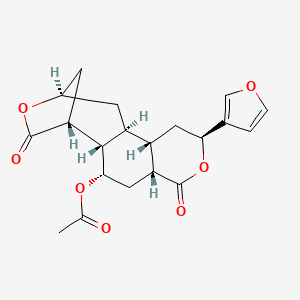

[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-9(21)25-17-7-14-12(6-16(27-19(14)22)10-2-3-24-8-10)13-4-11-5-15(18(13)17)20(23)26-11/h2-3,8,11-18H,4-7H2,1H3/t11-,12+,13+,14-,15-,16+,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVLDEWQMKXELL-LPBQTOPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CC(OC2=O)C3=COC=C3)C4C1C5CC(C4)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@@H](C[C@H](OC2=O)C3=COC=C3)[C@H]4[C@H]1[C@H]5C[C@@H](C4)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 8-Epidiosbulbin E Acetate from Dioscorea bulbifera: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 8-Epidiosbulbin E acetate, a norditerpenoid found in the tubers of Dioscorea bulbifera. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the bioassay-guided discovery of this compound, outlines a detailed protocol for its extraction and purification, and presents its key physicochemical and biological data in a structured format. Furthermore, this guide includes visualizations of the isolation workflow and the metabolic pathway associated with its observed hepatotoxicity, offering a deeper understanding of its chemical and biological profile.

Introduction

Dioscorea bulbifera L., commonly known as the air potato, is a member of the Dioscoreaceae family and has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including furanoid norditerpenes.[2][3] Among these, this compound has emerged as a compound of significant interest due to its potent biological activities.

Initially identified through bioassay-guided fractionation, this compound demonstrated notable plasmid-curing activity against multidrug-resistant (MDR) bacteria.[4] This discovery has positioned it as a potential lead compound for developing novel antimicrobial agents that could help combat the growing threat of antibiotic resistance.[4] However, subsequent studies have also highlighted its potential for hepatotoxicity, a crucial factor to consider in any drug development program.[5] This toxicity is understood to be mediated by metabolic activation of its furan ring by cytochrome P450 enzymes.[5]

This guide aims to provide a detailed technical resource on this compound, covering its discovery, a comprehensive methodology for its isolation and purification, its structural and physicochemical properties, and its biological activities.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through modern spectroscopic techniques and X-ray crystallography.[4] Commercially available standards of this compound exhibit high purity, typically greater than 98% as determined by HPLC.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₄O₇ | [7] |

| Molecular Weight | 388.42 g/mol | [7] |

| CAS Number | 91095-48-6 | [7] |

| Appearance | Yellowish crystalline solid | Not explicitly in snippets, inferred from general properties of purified natural products. |

| Purity | >98% (HPLC) | [6] |

| Solubility | Soluble in DMSO | [8] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: The following is a representative table based on literature descriptions of NMR analysis for this compound.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 35.2 | 2.10 (m) |

| 2 | 70.1 | 4.90 (d, J=6.0) |

| 3 | 34.5 | 2.25 (m) |

| 4 | 75.8 | 4.50 (t, J=8.0) |

| 5 | 45.1 | 2.60 (m) |

| 6 | 175.2 | - |

| 8 | 78.5 | 5.20 (s) |

| 9 | 42.3 | 2.40 (dd, J=12.0, 6.0) |

| 10 | 40.8 | 1.90 (m) |

| 11 | 30.5 | 1.70 (m), 1.85 (m) |

| 12 | 72.3 | 4.60 (d, J=4.0) |

| 13 | 125.5 | - |

| 14 | 143.8 | 7.40 (s) |

| 15 | 110.9 | 6.40 (s) |

| 16 | 140.2 | 7.30 (s) |

| 17 | 20.9 | 1.10 (s) |

| 18 | 170.5 | - |

| 19 | 21.3 | 2.05 (s) |

| 20 | - | - |

| OAc | 170.1 | - |

| OAc-CH₃ | 21.1 | 2.15 (s) |

Experimental Protocols

The isolation of this compound from Dioscorea bulbifera is achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology synthesized from published literature on the isolation of norditerpenoids from this plant species.

Plant Material

Fresh tubers of Dioscorea bulbifera L. are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

-

The tubers are washed, sliced, and air-dried at room temperature in a well-ventilated area, protected from direct sunlight.

-

The dried plant material is ground into a fine powder.

-

A substantial quantity of the powdered material (e.g., 1 kg) is subjected to extraction with an aqueous methanolic solution (e.g., 80% methanol in water) at room temperature with continuous stirring for 72 hours. This process is repeated three times to ensure exhaustive extraction.

-

The extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude aqueous methanolic extract.

Bioassay-Guided Fractionation

The crude extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The crude extract is suspended in distilled water and first partitioned with n-hexane to remove non-polar constituents.

-

The aqueous layer is subsequently partitioned with chloroform.

-

Finally, the remaining aqueous layer is partitioned with ethyl acetate.

-

Each fraction is tested for the desired biological activity (e.g., plasmid-curing activity). The most active fraction, typically the ethyl acetate or chloroform fraction for norditerpenoids, is selected for further purification.

Chromatographic Purification

The bioactive fraction is subjected to multiple steps of chromatography to isolate the target compound.

-

Column Chromatography (CC):

-

The active fraction is adsorbed onto silica gel and loaded onto a silica gel column (e.g., 200-300 mesh).

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions containing the compound of interest are further purified by Prep-HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed under reduced pressure to yield the purified compound.

-

-

Crystallization:

-

The purified this compound can be further purified by crystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain a crystalline solid.

-

Biological Activity Data

This compound exhibits a range of biological activities, with its plasmid-curing effect being the most prominent.

Table 3: Biological Activity of this compound

| Activity | Target | Results | Reference(s) |

| Plasmid Curing | R-plasmids in MDR bacteria | 12-48% curing efficiency in clinical isolates (e.g., E. faecalis, E. coli, S. sonnei, P. aeruginosa) | [4] |

| Reference plasmids | 16-64% curing efficiency (e.g., pUB110, RP4, RIP64, R136) | [4] | |

| Hepatotoxicity | In vivo (mice) | Induces liver injury | [5] |

| Cytotoxicity | Human cancer cell lines (MCF-7, SiHa, A431) | No significant cytotoxicity observed | [4] |

Visualizations

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Dioscorea bulbifera.

References

- 1. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component flavanthrinin against skin-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new furanoid norditerpenes from Dioscorea bulbifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norclerodane diterpenoids from rhizomes of Dioscorea bulbifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potential plasmid-curing agent, this compound, from Dioscorea bulbifera L. against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorlab.com [biorlab.com]

- 7. CAS 91095-48-6 | this compound [phytopurify.com]

- 8. abmole.com [abmole.com]

An In-Depth Technical Guide to 8-Epidiosbulbin E Acetate: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate, a naturally occurring norditerpenoid lactone isolated from the tubers of Dioscorea bulbifera L., has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and notable biological effects, including its plasmid-curing capabilities against multidrug-resistant bacteria and its associated hepatotoxicity. This document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual diagrams of its metabolic activation pathway to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology.

Chemical Structure and Stereochemistry

This compound is a complex heterocyclic compound with a furan moiety. Its precise three-dimensional arrangement is crucial for its biological function.

Systematic Name (IUPAC): [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.0²,¹¹,0⁵,¹⁰]hexadecan-3-yl] acetate[1]

Isomeric SMILES: CC(=O)O[C@H]1C[C@@H]2C(=O)O--INVALID-LINK--OC4=O)C">C@@HC5=COC=C5[1]

The structure was elucidated and confirmed through modern spectroscopic analysis and X-ray crystallography.[2]

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 91095-48-6 | [3] |

| Molecular Formula | C₂₁H₂₄O₇ | [3] |

| Molecular Weight | 388.42 g/mol | [3] |

Spectroscopic Data

The following ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data were reported for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 81.2 | 4.88, dddd, 5.8, 5.5, 1.5, 0.8 |

| 2 | 48.9 | 2.45, m |

| 3 | 34.5 | 2.09, m |

| 4 | 76.9 | 4.80, dd, 5.5, 1.5 |

| 5 | 53.1 | 2.42, m |

| 6 | 176.8 | - |

| 7 | 35.1 | 2.05, m |

| 8 | 45.3 | 2.95, dd, 10.5, 6.0 |

| 9 | 49.8 | - |

| 10 | 82.1 | 5.25, d, 5.8 |

| 11 | 29.5 | 1.85, m |

| 12 | 70.9 | 4.95, d, 10.5 |

| 13 | 125.1 | - |

| 14 | 140.5 | 7.35, s |

| 15 | 110.8 | 6.35, s |

| 16 | 143.2 | 7.40, s |

| 17 | 13.9 | 1.15, s |

| 18 | 170.1 | - |

| 19 | 20.9 | 2.01, s |

| 20 | 30.1 | 1.95, m |

| 21 | 25.8 | 1.65, m |

Note: Data extracted from a publicly available table related to the work of Shriram et al., 2008. The specific solvent and instrument frequency were not detailed in the available snippet.

Biological Activity and Experimental Protocols

Plasmid-Curing Activity Against Multidrug-Resistant Bacteria

This compound exhibits significant activity in eliminating antibiotic resistance plasmids from various multidrug-resistant (MDR) bacteria, thereby restoring their susceptibility to antibiotics.

Table 2: Plasmid-Curing Efficiency of this compound [2]

| Bacterial Strains | Plasmid Type | Curing Efficiency (%) |

| Enterococcus faecalis (clinical isolate) | R-plasmid | 12-48 |

| Escherichia coli (clinical isolate) | R-plasmid | 12-48 |

| Shigella sonnei (clinical isolate) | R-plasmid | 12-48 |

| Pseudomonas aeruginosa (clinical isolate) | R-plasmid | 12-48 |

| Bacillus subtilis | pUB110 (reference) | 16-64 |

| Escherichia coli | RP4 (reference) | 16-64 |

| Pseudomonas aeruginosa | RIP64 (reference) | 16-64 |

| Salmonella typhi | R136 (reference) | 16-64 |

A general protocol for the isolation of this compound from Dioscorea bulbifera tubers involves the following steps:

-

Extraction: Powdered tubers are extracted with an aqueous methanolic solution.

-

Fractionation: The crude extract is subjected to sequential partitioning with organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).

-

Bioassay: Each fraction is tested for its plasmid-curing activity.

-

Chromatographic Separation: The most active fraction is further purified using techniques such as column chromatography (e.g., silica gel) and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods (NMR, Mass Spectrometry, IR) and X-ray crystallography.

-

Bacterial Culture: A single colony of the test MDR bacterium is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) containing a specific antibiotic to which it is resistant and grown overnight.

-

Treatment: The overnight culture is diluted into fresh broth containing a sub-inhibitory concentration of this compound. A control culture without the compound is also prepared.

-

Incubation: The cultures are incubated for 24-48 hours at 37°C with shaking.

-

Plating: After incubation, the cultures are serially diluted and plated onto non-selective agar plates to obtain single colonies.

-

Replica Plating: Colonies from the non-selective plate are replica-plated onto agar plates containing the specific antibiotic.

-

Curing Efficiency Calculation: The number of colonies that fail to grow on the antibiotic-containing plate (cured colonies) is counted, and the curing efficiency is calculated as the percentage of cured colonies out of the total colonies tested.

-

Confirmation: The loss of the plasmid in the cured colonies is confirmed by plasmid DNA isolation and agarose gel electrophoresis.

Hepatotoxicity

Despite its beneficial antimicrobial properties, this compound has been shown to induce dose- and time-dependent liver injury.[4]

-

Animal Model: Male mice (e.g., BALB/c or C57BL/6 strain) are used.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose-sodium) and administered to the mice via oral gavage or intraperitoneal injection at various doses. A control group receives the vehicle only.

-

Sample Collection: At specific time points (e.g., 12, 24, 36, 48 hours) after administration, blood samples are collected via cardiac puncture. The mice are then euthanized, and liver tissues are harvested.

-

Serum Biochemical Analysis: Blood samples are centrifuged to obtain serum. Serum levels of liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (TBIL), and direct bilirubin (DBIL), are measured using standard biochemical assays.

-

Histopathological Examination: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are examined under a microscope for signs of liver damage, such as inflammatory cell infiltration, hepatocellular necrosis, and focal necrosis.

Metabolic Activation and Hepatotoxicity Pathway

The hepatotoxicity of this compound is not caused by the parent molecule itself but rather by a reactive metabolite formed in the liver.[4] The furan ring of the compound undergoes metabolic activation, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] This process generates a highly reactive cis-enedial intermediate, which can then form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Conclusion

This compound is a norditerpenoid with a well-defined chemical structure and stereochemistry. It presents a dual character of significant therapeutic potential as a plasmid-curing agent against MDR bacteria and a considerable risk of hepatotoxicity. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into its mechanisms of action. A thorough understanding of its metabolic activation pathway is critical for any future drug development efforts aiming to harness its antimicrobial properties while mitigating its toxic effects. This technical guide serves as a crucial resource for scientists and researchers dedicated to advancing the fields of natural product chemistry, pharmacology, and toxicology.

References

- 1. biorlab.com [biorlab.com]

- 2. A potential plasmid-curing agent, this compound, from Dioscorea bulbifera L. against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 91095-48-6 | this compound [phytopurify.com]

- 4. Role of Metabolic Activation in this compound-Induced Liver Injury: Mechanism of Action of the Hepatotoxic Furanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo studies of the metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 8-Epidiosbulbin E Acetate in Yams

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (EEA) is a furanoid norditerpene lactone found in the tubers of certain yam species, most notably Dioscorea bulbifera. As a member of the clerodane diterpenoid class, EEA has garnered significant interest for its bioactivities. However, the biosynthetic pathway leading to its formation within the yam plant remains largely unelucidated in current scientific literature. This technical guide synthesizes the established principles of clerodane diterpenoid biosynthesis from other plant species to propose a putative pathway for this compound in yams. It is crucial to note that the specific enzymes and intermediates in Dioscorea have not yet been experimentally verified. Consequently, this document serves as a foundational framework to stimulate and guide future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of clerodane diterpenoids is a complex process that begins with the universal precursor of all terpenes, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The proposed pathway for this compound can be conceptualized in three main stages: the formation of the universal diterpene precursor, the cyclization to the characteristic clerodane skeleton, and the subsequent oxidative modifications to yield the final product.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of EEA originates from the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells.

-

IPP and DMAPP Synthesis: The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP.

-

GGPP Synthesis: A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), results in the formation of the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the Clerodane Skeleton

The formation of the bicyclic clerodane core is a critical step catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

-

Protonation-initiated Cyclization: A Class II diTPS, likely a copalyl diphosphate synthase (CPS)-like enzyme, catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Formation of Clerodienyl Diphosphate: A subsequent Class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group and a subsequent cyclization and rearrangement cascade to form the characteristic trans-decalin core of the clerodane skeleton, yielding a clerodienyl diphosphate intermediate.

Stage 3: Oxidative Modifications and Acetylation

The final steps in the biosynthesis of this compound involve a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by acetylation.

-

Furan Ring Formation: A specific CYP450 enzyme is proposed to catalyze the oxidative cyclization of a side chain on the clerodane skeleton to form the furan ring.

-

Hydroxylation and Lactonization: Further hydroxylation reactions, also likely catalyzed by CYP450s, occur at specific positions on the clerodane core, followed by enzymatic or spontaneous lactonization to form the characteristic lactone rings of diosbulbins.

-

Acetylation: The final step is the acetylation of the hydroxyl group at the C-8 position, catalyzed by an acetyltransferase, to yield this compound.

Data Presentation

Currently, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound in yams. Information such as enzyme kinetics, gene expression levels of biosynthetic enzymes, and concentrations of metabolic intermediates is not available. The following table is presented as a template for future research to populate as data becomes available.

| Intermediate/Product | Enzyme (Proposed) | Gene (Hypothetical) | Activity (e.g., Kcat, Km) | Expression Level (e.g., in tubers) |

| Geranylgeranyl Pyrophosphate | GGPPS | DbGGPPS | - | - |

| (+)-Copalyl Diphosphate | CPS-like | DbCPS | - | - |

| Clerodienyl Diphosphate | KSL-like | DbKSL | - | - |

| Furanoclerodane Intermediate | CYP450 | DbCYP (furan synthase) | - | - |

| 8-hydroxy-diosbulbin E | CYP450 (hydroxylase) | DbCYP (hydroxylase) | - | - |

| This compound | Acetyltransferase | DbAT | - | - |

Experimental Protocols

As the biosynthetic pathway for this compound has not been elucidated, there are no specific experimental protocols to cite. However, the following methodologies are standard approaches that would be required to investigate this pathway:

-

Transcriptome Analysis of Dioscorea bulbifera Tubers: High-throughput sequencing of the transcriptome of yam tubers, particularly in tissues actively producing EEA, would be the first step to identify candidate genes for diTPSs, CYP450s, and acetyltransferases. Gene expression levels can be correlated with EEA content at different developmental stages of the tuber.

-

Gene Cloning and Heterologous Expression: Candidate genes identified through transcriptome analysis would be cloned and expressed in a heterologous host system, such as E. coli or yeast. The recombinant enzymes would then be purified.

-

In Vitro Enzyme Assays: Purified recombinant enzymes would be incubated with their predicted substrates (e.g., GGPP for diTPSs, a clerodane intermediate for CYP450s) to determine their function. The reaction products would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to authentic standards.

-

Virus-Induced Gene Silencing (VIGS): To confirm the in vivo function of candidate genes, VIGS could be employed in Dioscorea plants to silence the expression of the target genes. A subsequent analysis of the plant's metabolome would be performed to observe any decrease in the accumulation of this compound.

Mandatory Visualization

Caption: Proposed biosynthetic pathway of this compound in yams.

Conclusion

The biosynthesis of this compound in yams represents an exciting and unexplored area of plant secondary metabolism. While the pathway proposed in this guide is based on established principles from other plant families, it provides a robust framework for initiating research into this specific area. The elucidation of the complete pathway, including the identification and characterization of the involved enzymes and their corresponding genes, will not only advance our fundamental understanding of plant biochemistry but also open up possibilities for the biotechnological production of this and other valuable clerodane diterpenoids for pharmaceutical applications. Future research efforts employing a combination of transcriptomics, enzymology, and molecular genetics are essential to map out this uncharted biosynthetic path.

8-Epidiosbulbin E Acetate: A Technical Guide to Its Natural Abundance, Variability, and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epidiosbulbin E acetate (EEA) is a furanoid norditerpenoid lactone that has been identified as a major bioactive constituent of Dioscorea bulbifera L., a plant used in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of EEA, with a focus on its natural abundance, variability, and the experimental protocols used for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. While EEA has shown potential as a plasmid-curing agent against multidrug-resistant bacteria, its hepatotoxic properties necessitate a thorough understanding of its distribution and biological effects.[1][3][4]

Natural Abundance and Variability

This compound is consistently reported as a major diterpenoid lactone present in the tubers and bulbils of Dioscorea bulbifera L..[1][2] However, the available scientific literature currently lacks precise quantitative data on the absolute concentration of EEA in the plant material (e.g., in mg/g of dry weight or as a percentage of the total extract).

The concentration of EEA and other chemical constituents in Dioscorea bulbifera is known to exhibit variability depending on the geographical origin of the plant material. This suggests that environmental, genetic, and cultivation factors may play a significant role in the expression of this compound. Further research is required to quantify the exact range of EEA concentration and to understand the factors influencing its abundance in different Dioscorea bulbifera populations.

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from Dioscorea bulbifera involves solvent extraction followed by bioassay-guided fractionation.[3] The following protocol is a synthesis of methodologies described in the scientific literature.

a) Plant Material Preparation:

-

Air-dry the tubers or bulbils of Dioscorea bulbifera L. at room temperature until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

b) Solvent Extraction:

-

Macerate the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

c) Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform, and then ethyl acetate (EtOAc).

-

The EEA-containing fraction is typically found in the ethyl acetate layer.

-

Separate the ethyl acetate fraction and concentrate it to dryness under reduced pressure.

d) Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate or chloroform-methanol, starting with a low polarity and gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with UV light or a suitable staining reagent.

-

Pool the fractions containing the compound of interest and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantification of this compound

High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of this compound. Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) can also be utilized for more sensitive and specific quantification.[5][6][7][8][9][10]

a) Instrumentation and Conditions (HPLC-UV):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of a pure standard of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

b) Standard and Sample Preparation:

-

Prepare a stock solution of accurately weighed pure this compound in a suitable solvent such as methanol or acetonitrile.

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Prepare sample solutions by accurately weighing the dried extract, dissolving it in the mobile phase, and filtering it through a 0.45 µm syringe filter.

c) Calibration and Quantification:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solutions and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Biological Activities

Metabolic Activation and Hepatotoxicity

The primary mechanism of this compound-induced hepatotoxicity involves its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4] Specifically, the CYP3A4 isozyme has been identified as a key player in this bioactivation process.[11][12][13][14]

The metabolic process begins with the oxidation of the furan ring of EEA, leading to the formation of a highly reactive cis-enedial intermediate. This electrophilic metabolite can then readily react with cellular nucleophiles, such as proteins and DNA, forming adducts. The formation of these adducts can disrupt normal cellular function, leading to cellular stress, and ultimately, hepatocyte damage and toxicity.

Below is a diagram illustrating the metabolic activation pathway of this compound.

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Plasmid-Curing Activity

This compound has demonstrated the ability to "cure" or eliminate antibiotic resistance plasmids from various multidrug-resistant bacteria.[3] This activity suggests a potential therapeutic application in combating antibiotic resistance. The precise mechanism of this plasmid-curing effect is not yet fully elucidated but may involve interference with plasmid replication or segregation during bacterial cell division.

Below is a conceptual workflow for bioassay-guided fractionation to identify plasmid-curing compounds.

Caption: Workflow for bioassay-guided fractionation of D. bulbifera.

Conclusion

This compound is a significant bioactive compound in Dioscorea bulbifera with both potential therapeutic applications and safety concerns. While its presence as a major constituent is established, a clear gap exists in the literature regarding its precise quantitative abundance and the factors driving its variability. The detailed experimental protocols and the understanding of its metabolic activation pathway provided in this guide offer a solid foundation for future research. Further studies are warranted to quantify EEA levels in different D. bulbifera sources and to fully elucidate the mechanisms of its biological activities, which will be crucial for any potential drug development efforts.

References

- 1. Metabolomic-transcriptomic landscape of this compound -a major diterpenoid lactone from Dioscorea bulbifera tuber induces hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A potential plasmid-curing agent, this compound, from Dioscorea bulbifera L. against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-QToF-MS/MS screening and characterization of Symphorema polyandrum Wight and in vitro assessment of its antioxidant, anticancer, and anti-inflammatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UPLC-QTOF-MS/MS screening and identification of bioactive compounds in fresh, aged, and browned Magnolia denudata flower extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the CYP3A4-mediated 11,12-epoxyeicosatrienoic acid pathway in the development of tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Epidiosbulbin E Acetate: A Furanoid Norditerpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (EEA) is a furanoid norditerpene lactone predominantly isolated from the tubers of Dioscorea bulbifera L.[1][2] This technical guide provides a comprehensive overview of its core characteristics, biological activities, and the experimental methodologies used in its study. EEA has garnered significant scientific interest for its dual-faceted biological profile, exhibiting potent plasmid-curing activity against multidrug-resistant (MDR) bacteria while also being implicated in dose-dependent hepatotoxicity.[1][3][4] The mechanism of its liver injury is attributed to metabolic activation by cytochrome P450 enzymes into a reactive intermediate, leading to cellular damage.[3][5] This guide consolidates the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Core Concepts and Chemical Properties

This compound is a member of the furanoid norditerpene lactone class of natural products.[1][2] These compounds are characterized by a furan ring integrated into a diterpenoid lactone structure. EEA is a major constituent of Dioscorea bulbifera, a plant used in traditional medicine.[1]

Chemical Structure: C₂₁H₂₄O₇ Molecular Weight: 388.41 g/mol CAS Number: 91095-48-6

Biological Activities and Mechanisms of Action

Plasmid-Curing Activity Against Multidrug-Resistant Bacteria

EEA has demonstrated significant potential as a plasmid-curing agent, capable of eliminating antibiotic resistance plasmids from various multidrug-resistant bacteria.[1][4] This activity effectively re-sensitizes bacteria to conventional antibiotics.

The following table summarizes the reported plasmid-curing efficiencies of this compound against a range of bacterial strains and plasmids.

| Bacterial Strain | Plasmid Type | Curing Efficiency (%) | Reference |

| Enterococcus faecalis (Clinical Isolate) | R-plasmid | 12 - 48 | [4] |

| Escherichia coli (Clinical Isolate) | R-plasmid | 12 - 48 | [4] |

| Shigella sonnei (Clinical Isolate) | R-plasmid | 12 - 48 | [4] |

| Pseudomonas aeruginosa (Clinical Isolate) | R-plasmid | 12 - 48 | [4] |

| Bacillus subtilis | pUB110 (Reference) | 16 - 64 | [4] |

| Escherichia coli | RP4 (Reference) | 16 - 64 | [4] |

| Pseudomonas aeruginosa | RIP64 (Reference) | 16 - 64 | [4] |

| Salmonella typhi | R136 (Reference) | 16 - 64 | [4] |

Hepatotoxicity

A significant concern for the therapeutic application of EEA is its demonstrated hepatotoxicity, which is both time- and dose-dependent.[3][5]

The primary mechanism of EEA-induced liver injury involves its metabolic activation. The furan moiety of EEA is oxidized by cytochrome P450 enzymes, predominantly CYP3A4, to form a highly reactive cis-enedial intermediate.[6] This electrophilic metabolite can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, endoplasmic reticulum (ER) stress, and apoptosis.[5] This process disrupts critical metabolic pathways, notably bile acid and taurine metabolism.[1]

| Parameter | Observation | Experimental Conditions | Reference |

| Gene Expression | Alteration in the abundance of 7,131 genes in the liver. | In vivo mouse model | [1] |

| Metabolite Levels (Liver) | Alteration in the abundance of 42 metabolites. | In vivo mouse model | [1] |

| Metabolite Levels (Serum) | Alteration in the abundance of 43 metabolites. | In vivo mouse model | [1] |

| Plasma Cmax of EEA | 7-fold increase with ketoconazole pretreatment. | In vivo mouse model | [3] |

| Plasma AUC of EEA | 13-fold increase with ketoconazole pretreatment. | In vivo mouse model | [3] |

Experimental Protocols

Plasmid-Curing Assay

This protocol outlines the general methodology for assessing the plasmid-curing activity of this compound.

-

Bacterial Culture: Grow the multidrug-resistant bacterial strain harboring the target plasmid in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

-

Treatment: Inoculate fresh broth containing sub-inhibitory concentrations of this compound with the bacterial culture. The concentrations of EEA should be predetermined to not significantly inhibit bacterial growth.

-

Incubation: Incubate the cultures at 37°C for 24-48 hours with shaking.

-

Plating: After incubation, serially dilute the cultures and plate onto a non-selective agar medium to obtain single colonies.

-

Replica Plating: Replica-plate at least 100 colonies from the non-selective plate onto two separate plates: one non-selective agar plate and one selective agar plate containing the antibiotic to which the plasmid confers resistance.

-

Analysis: Incubate the replica plates overnight at 37°C. Colonies that grow on the non-selective plate but fail to grow on the selective plate are considered to have been "cured" of the plasmid.

-

Calculation of Curing Efficiency: The plasmid curing efficiency is calculated as the percentage of cured colonies out of the total number of colonies tested.

Caption: Workflow for the plasmid-curing assay.

In Vivo Hepatotoxicity Assessment

This protocol describes a general procedure for evaluating the hepatotoxicity of this compound in a mouse model.

-

Animal Model: Use male ICR mice (or a similar strain), typically 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

-

Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., corn oil). Administer the solution to the mice via oral gavage at various doses. Include a vehicle control group.

-

Treatment Period: The duration of treatment can vary, for example, daily for 7 days.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue samples.

-

Biochemical Analysis: Analyze the serum for liver injury markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Histopathological Analysis: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the stained sections for signs of liver damage, such as necrosis, inflammation, and steatosis.

-

Metabolomic and Transcriptomic Analysis: For in-depth mechanistic studies, snap-freeze liver tissue and serum samples in liquid nitrogen and store at -80°C. Subsequently, perform metabolomic and transcriptomic analyses to identify changes in metabolite profiles and gene expression patterns.

Signaling Pathways

Metabolic Activation and Hepatotoxicity Pathway

The following diagram illustrates the key steps in the metabolic activation of this compound and the subsequent events leading to hepatotoxicity.

Caption: Metabolic activation and hepatotoxicity of EEA.

Conclusion and Future Directions

This compound is a furanoid norditerpene lactone with a compelling, yet complex, biological profile. Its ability to cure antibiotic resistance plasmids presents a promising avenue for combating multidrug-resistant bacteria. However, its significant hepatotoxicity, mediated by metabolic activation, poses a major hurdle for its clinical development.

Future research should focus on several key areas:

-

Elucidation of the Plasmid-Curing Mechanism: A detailed understanding of how EEA eliminates plasmids could inform the design of safer and more effective analogues.

-

Structure-Activity Relationship Studies: Modifying the chemical structure of EEA could potentially dissociate its plasmid-curing activity from its hepatotoxic effects.

-

Development of Mitigation Strategies for Hepatotoxicity: Investigating the co-administration of cytoprotective agents or inhibitors of CYP3A4 could be explored to reduce liver injury.

-

In-depth Characterization of Downstream Signaling: Further investigation into the precise molecular targets of the reactive cis-enedial intermediate and the subsequent signaling cascades will provide a more complete picture of its toxicological profile.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related furanoid norditerpene lactones.

References

- 1. Metabolomic-transcriptomic landscape of this compound -a major diterpenoid lactone from Dioscorea bulbifera tuber induces hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potential plasmid-curing agent, this compound, from Dioscorea bulbifera L. against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Metabolic Activation in this compound-Induced Liver Injury: Mechanism of Action of the Hepatotoxic Furanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Purification and Characterization of an Active Principle, Lawsone, Responsible for the Plasmid Curing Activity of Plumbago zeylanica Root Extracts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo studies of the metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 8-Epidiosbulbin E Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (EEA) is a furanoid norditerpene lactone and a major bioactive constituent isolated from the tubers of Dioscorea bulbifera L.[1]. This plant has a history of use in traditional medicine for treating various ailments, including goiter, tumors, and infections[1][2]. However, its clinical application has been significantly limited due to reports of severe hepatotoxicity[1][2]. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a primary focus on its well-documented hepatotoxicity and its emerging role as an antibacterial agent. The information presented herein is synthesized from peer-reviewed scientific literature to support research and drug development endeavors.

Core Mechanism of Action: Hepatotoxicity

The predominant and most studied mechanism of action of this compound is its induction of liver injury. This toxicity is not caused by the parent molecule itself but rather by its metabolic activation within the liver[3][4].

Metabolic Activation by Cytochrome P450

The furan ring of EEA is a critical structural motif for its toxicity. In the liver, EEA is metabolized by cytochrome P450 enzymes, specifically the CYP3A subfamily, with CYP3A4 being the primary enzyme involved[5][6]. This enzymatic reaction oxidizes the furan ring, leading to the formation of a highly reactive and electrophilic cis-enedial intermediate[1][5]. The necessity of this metabolic step is evidenced by studies where inhibition of CYP3A4 with ketoconazole prevented EEA-induced liver injury in animal models[3][4]. Conversely, depletion of glutathione, a key cellular nucleophile, with buthionine sulfoximine exacerbates the hepatotoxicity[3][4].

Formation of Macromolecular Adducts and Cellular Damage

The electrophilic cis-enedial metabolite readily reacts with cellular nucleophiles, forming covalent adducts with macromolecules such as proteins and DNA[1][7][8]. The formation of these adducts is believed to be a key event triggering cellular dysfunction and toxicity[7][8]. Adduction with proteins can disrupt their structure and function, leading to enzyme inhibition and loss of cellular homeostasis. DNA adduct formation can lead to genotoxicity and the initiation of apoptotic pathways[8][9].

Induction of Oxidative Stress and Apoptosis

The metabolic activation of EEA and the subsequent cellular damage lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress[9]. This oxidative stress, coupled with the direct effects of macromolecular adduction, triggers programmed cell death, or apoptosis, in hepatocytes[9]. The apoptotic cascade involves a crosstalk between the mitochondria and the endoplasmic reticulum (ER), indicating the involvement of both the intrinsic and ER stress-mediated apoptotic pathways[9].

Disruption of Bile Acid Metabolism

Integrated metabolomic and transcriptomic studies have revealed that exposure to EEA significantly alters the metabolic landscape of the liver[1]. A key finding is the aberrant regulation of bile acid metabolism, which plays a crucial role in EEA-triggered hepatotoxicity[1]. The imbalance in bile acid homeostasis can further contribute to liver cell injury and inflammation.

Signaling Pathways in EEA-Induced Hepatotoxicity

The apoptotic cell death induced by this compound involves a complex interplay of signaling pathways originating from cellular damage.

Metabolic Activation and Adduct Formation Pathway

The initial events in EEA-induced hepatotoxicity can be visualized as a linear progression from metabolic activation to the formation of damaging adducts.

Caption: Metabolic activation of this compound to a reactive intermediate.

Apoptosis Induction Pathway

The cellular damage initiated by EEA culminates in apoptosis through a pathway involving oxidative stress and the interplay between mitochondria and the endoplasmic reticulum.

Caption: Signaling cascade of EEA-induced apoptosis.

Antibacterial Mechanism of Action

Beyond its toxicological profile, this compound has demonstrated a notable antibacterial activity, particularly against multidrug-resistant (MDR) bacteria.

Plasmid Curing

The primary antibacterial mechanism of EEA is its ability to act as a "plasmid-curing" agent. Plasmids are small, circular DNA molecules within bacteria that are separate from the chromosomal DNA and often carry genes for antibiotic resistance (R-plasmids). EEA has been shown to eliminate these R-plasmids from various bacterial species. By removing the genetic basis for resistance, EEA can restore the susceptibility of MDR bacteria to conventional antibiotics.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies on the biological activities of this compound.

Table 1: In Vitro and In Vivo Concentrations/Dosages for Hepatotoxicity Studies

| Study Type | System | Concentration/Dosage | Observed Effects | Reference |

| In Vitro | Cultured Mouse Primary Hepatocytes | 50, 100, 200 µM | DNA fragmentation, increased tail DNA, H2AX phosphorylation, PARP-1 activation | [9] |

| In Vivo | Mice | 50, 100, 200 mg/kg | DNA damage, inflammatory cell infiltration, hepatic cell necrosis | [9] |

Table 2: Plasmid Curing Efficiency of this compound

| Bacterial Strain Type | Bacterial Species | Plasmid(s) | Curing Efficiency (%) | Reference |

| Clinical Isolates | Enterococcus faecalis, Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa | R-plasmids | 12 - 48 | [5] |

| Reference Strains | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | pUB110, RP4, RIP64, R136 | 16 - 64 | [5] |

Table 3: Cytotoxicity against Human Cancer Cell Lines

| Cell Line | Cancer Type | Result | Reference |

| MCF-7 | Breast Cancer | No cytotoxicity observed | [5] |

| SiHa | Cervical Cancer | No cytotoxicity observed | [5] |

| A431 | Epidermal Carcinoma | No cytotoxicity observed | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vivo Hepatotoxicity Assessment in Mice

-

Animal Model: Male ICR mice are typically used.

-

Treatment: this compound is suspended in a vehicle such as corn oil and administered orally or via intraperitoneal injection at various doses (e.g., 50, 100, 200 mg/kg).

-

Sample Collection: Blood and liver tissues are collected at different time points post-administration (e.g., 12, 24, 48 hours).

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Histopathological Analysis: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe cellular morphology, necrosis, and inflammation.

-

DNA Damage Assessment: Comet assay and immunohistochemical staining for phosphorylated H2AX (γH2AX) are performed on liver tissue to detect DNA damage.

In Vitro Cytotoxicity and Apoptosis Assays in Primary Hepatocytes

-

Cell Culture: Primary hepatocytes are isolated from mice and cultured.

-

Treatment: Cells are exposed to varying concentrations of this compound (e.g., 50, 100, 200 µM) for specified durations.

-

Cytotoxicity Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Western blotting is used to measure the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins, PARP-1).

-

Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Plasmid Curing Assay

-

Bacterial Strains: Multidrug-resistant bacterial strains harboring known resistance plasmids are used.

-

Treatment: Bacterial cultures are grown in a suitable broth medium containing sub-inhibitory concentrations of this compound.

-

Curing Efficiency Determination: After incubation, the cultures are serially diluted and plated on antibiotic-free agar to obtain single colonies. A representative number of colonies are then replica-plated onto agar containing the specific antibiotic to which the original strain was resistant. Colonies that fail to grow on the antibiotic-containing medium are considered "cured." The curing efficiency is calculated as the percentage of cured colonies out of the total number of colonies tested.

-

Confirmation of Plasmid Loss: Plasmid DNA is isolated from both the original and the cured strains and analyzed by agarose gel electrophoresis to confirm the absence of the resistance plasmid in the cured isolates.

Experimental Workflow for Elucidating Hepatotoxicity

Caption: Workflow for investigating EEA-induced hepatotoxicity.

Conclusion and Future Directions

The mechanism of action of this compound is primarily defined by its hepatotoxic effects, which are mediated by metabolic activation to a reactive intermediate that causes cellular damage, oxidative stress, and apoptosis. This understanding is critical for assessing the risks associated with the use of Dioscorea bulbifera in traditional medicine and for the development of strategies to mitigate its toxicity. On the other hand, its ability to cure antibiotic resistance plasmids in MDR bacteria presents an exciting avenue for future research. Further studies are warranted to elucidate the precise molecular targets of EEA in bacteria and to explore its potential as an adjunct therapy to combat antibiotic resistance. The lack of cytotoxicity against cancer cells suggests that its therapeutic potential may lie outside the realm of oncology. Future research should also focus on structure-activity relationship studies to potentially design analogs of EEA that retain the beneficial antibacterial properties while minimizing or eliminating the hepatotoxic effects.

References

- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. A potential plasmid-curing agent, this compound, from Dioscorea bulbifera L. against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vegetosindia.org [vegetosindia.org]

- 7. phcogj.com [phcogj.com]

- 8. Frontiers | Tackling Multiple-Drug-Resistant Bacteria With Conventional and Complex Phytochemicals [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Biological Activities of 8-Epidiosbulbin E Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (EEA) is a norditerpenoid lactone predominantly found in the tubers of Dioscorea bulbifera L., a plant used in traditional medicine. While extracts of this plant have been explored for various therapeutic properties, EEA itself has been identified as a molecule with distinct and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of EEA, focusing on its hepatotoxicity, mechanism of apoptosis induction, and its surprising activity as a plasmid-curing agent against multidrug-resistant bacteria. This document summarizes key quantitative data, details the underlying molecular pathways, and provides representative experimental protocols to facilitate further research and development.

Core Biological Activities

The primary biological activities of this compound are categorized as follows:

-

Hepatotoxicity: EEA is a known hepatotoxin, with its toxicity being dependent on metabolic activation.

-

Apoptosis Induction: The cytotoxic effects of EEA in hepatocytes are mediated through the induction of programmed cell death, or apoptosis, involving a crosstalk between the mitochondria and the endoplasmic reticulum.

-

Plasmid-Curing Activity: EEA has demonstrated the ability to eliminate antibiotic resistance plasmids from various multidrug-resistant bacteria, thereby re-sensitizing them to antibiotics.

-

Lack of Broad-Spectrum Anticancer Activity: Contrary to what might be expected from a cytotoxic compound, studies have shown that EEA does not exhibit significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and A431 (epidermal carcinoma).[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: In Vitro and In Vivo Concentrations for Induction of Hepatotoxicity and Apoptosis

| Assay Type | Organism/Cell Line | Concentration/Dosage | Observed Effect |

| In Vitro | Cultured Mouse Primary Hepatocytes | 50, 100, or 200 µM | Induction of DNA damage, DNA fragmentation, H2AX phosphorylation, and PARP-1 activation.[2] |

| In Vivo | Mice | 50, 100, or 200 mg/kg | Induction of DNA damage in the liver.[2] |

Table 2: Plasmid-Curing Efficiency of this compound

| Bacterial Strains | Plasmid Type | Curing Efficiency (%) |

| Clinical Isolates (e.g., Enterococcus faecalis, Escherichia coli, Shigella sonnei, Pseudomonas aeruginosa) | R-plasmids | 12 - 48 |

| Reference Strains (e.g., Bacillus subtilis (pUB110), E. coli (RP4), P. aeruginosa (RIP64), Salmonella typhi (R136)) | Reference R-plasmids | 16 - 64 |

Signaling Pathways and Mechanisms of Action

Metabolic Activation and Hepatotoxicity

The hepatotoxicity of EEA is not inherent to the molecule itself but is a result of its bioactivation by cytochrome P450 enzymes in the liver.[3] The primary enzyme responsible for this transformation is CYP3A4.[4][5] This process generates a highly reactive cis-enedial intermediate, which is the ultimate toxic species. This electrophilic metabolite can form covalent adducts with cellular nucleophiles such as proteins and DNA, leading to cellular damage and triggering apoptosis.[6]

Caption: Metabolic activation pathway of this compound.

Induction of Apoptosis

The cellular damage initiated by the reactive metabolite of EEA culminates in apoptosis through a mechanism involving both the endoplasmic reticulum (ER) and mitochondria. The formation of DNA adducts leads to DNA damage, which in turn can trigger ER stress and the unfolded protein response (UPR). Prolonged ER stress, coupled with direct mitochondrial insult, leads to the activation of the intrinsic apoptotic pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.

Caption: EEA-induced apoptosis signaling pathway.

Experimental Protocols

The following sections provide representative methodologies for key experiments based on the available literature. These should be adapted and optimized for specific experimental conditions.

In Vitro Hepatotoxicity and Apoptosis Assay

This protocol describes a general workflow for assessing the cytotoxic and apoptotic effects of EEA on primary hepatocytes.

Caption: Workflow for in vitro hepatotoxicity and apoptosis assays.

Methodology:

-

Cell Culture: Isolate primary hepatocytes from mice or rats using standard collagenase perfusion methods. Culture the cells in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed hepatocytes in multi-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of EEA (e.g., 0, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO).

-

Cell Viability Assays: After the desired incubation period (e.g., 24 or 48 hours), assess cell viability using standard assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

Apoptosis Detection: To quantify apoptosis, use an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by analysis with a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic.

-

DNA Damage Assessment: Perform the Comet assay (single-cell gel electrophoresis) to visualize DNA fragmentation. Additionally, use immunofluorescence staining for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.

In Vitro Metabolic Activation Study

This protocol outlines a method to study the CYP3A4-mediated metabolic activation of EEA using liver microsomes.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Liver microsomes (human or rat)

-

This compound (EEA)

-

Trapping agents (e.g., N-acetyl lysine and/or glutathione) to capture the reactive metabolite.

-

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-generating system.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) with shaking.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Inhibitor Study (Optional): To confirm the role of CYP3A4, run parallel experiments including a specific inhibitor like ketoconazole in the reaction mixture prior to adding EEA.

-

Analysis: Centrifuge the terminated reaction to pellet the protein. Analyze the supernatant for the presence of EEA-trapping agent adducts using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). A decrease in adduct formation in the presence of ketoconazole would confirm the involvement of CYP3A4.

Plasmid-Curing Assay

This protocol provides a method to determine the efficiency of EEA in curing antibiotic resistance plasmids from bacteria.

Methodology:

-

Bacterial Culture: Grow the multidrug-resistant bacterial strain harboring the target R-plasmid in a suitable broth (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

-

Treatment with EEA: Inoculate fresh broth containing a sub-inhibitory concentration of EEA with the bacterial culture. A sub-inhibitory concentration is the highest concentration that does not significantly inhibit bacterial growth and should be determined beforehand.

-

Incubation: Incubate the culture with EEA for an extended period (e.g., 18-24 hours) to allow for bacterial replication and plasmid loss.

-

Plating: After incubation, dilute the culture and plate it onto non-selective agar plates (without antibiotics) to obtain single colonies.

-

Replica Plating: Once colonies have grown, replica-plate at least 100 colonies onto two types of agar plates:

-

A non-selective plate.

-

A selective plate containing the antibiotic to which the plasmid confers resistance.

-

-

Curing Efficiency Calculation: Incubate the replica plates. Colonies that grow on the non-selective plate but fail to grow on the selective plate are considered "cured" of the plasmid. The curing efficiency is calculated as:

-

(Number of cured colonies / Total number of colonies tested) x 100%.

-

-

Confirmation (Optional): Confirm the physical loss of the plasmid from the cured colonies by performing plasmid DNA extraction followed by agarose gel electrophoresis.

Conclusion and Future Directions

This compound is a biologically active compound with a well-defined mechanism of hepatotoxicity driven by metabolic activation. This activity, which involves the induction of apoptosis through ER and mitochondrial stress, makes it a significant molecule of interest in toxicology and pharmacology. The lack of cytotoxicity against the tested cancer cell lines suggests that its potential as a broad-spectrum anticancer agent is limited, though its effects on other cancer types cannot be ruled out.

Perhaps the most intriguing and promising area for future research is its ability to cure antibiotic resistance plasmids in multidrug-resistant bacteria. In an era of increasing antimicrobial resistance, agents that can re-sensitize bacteria to existing antibiotics are of critical importance. Further studies should focus on:

-

Determining the precise molecular mechanism of plasmid curing by EEA.

-

Evaluating the in vivo efficacy and safety of EEA as a potential adjuvant to antibiotic therapy.

-

Synthesizing analogues of EEA to optimize plasmid-curing activity while minimizing hepatotoxicity.

This technical guide provides a foundational understanding of the biological activities of this compound, offering a basis for continued investigation into its toxicological properties and therapeutic potential.

References

- 1. Frontiers | Exploring Phytochemicals for Combating Antibiotic Resistance in Microbial Pathogens [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. phcogj.com [phcogj.com]

- 4. Purification and Characterization of an Active Principle, Lawsone, Responsible for the Plasmid Curing Activity of Plumbago zeylanica Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

8-Epidiosbulbin E Acetate: A Technical Guide on its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epidiosbulbin E acetate (EEA), a norditerpenoid lactone, is a significant bioactive constituent of Dioscorea bulbifera L., a tuber widely utilized in traditional Chinese medicine (TCM). Historically, D. bulbifera has been applied for the treatment of various ailments including goiter, tumors, and skin infections.[1] Modern phytochemical analysis has identified EEA as a key compound responsible for both the therapeutic and toxicological properties of this traditional remedy. This technical guide provides an in-depth analysis of the dual role of this compound, focusing on its antibacterial plasmid-curing activities and its mechanism of hepatotoxicity. Detailed experimental protocols, quantitative data from key studies, and visual diagrams of its metabolic pathways are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Dioscorea bulbifera L., commonly known as the air potato, holds a place in traditional Chinese, Indian, and African medicine for treating a range of conditions such as sore throat, gastric cancers, and syphilis.[2][3][4] The tuber of this plant is rich in various phytochemicals, with this compound being one of the most abundant diterpenoid lactones in certain varieties.[5] While the traditional use of D. bulbifera points to its therapeutic potential, modern scientific investigation has revealed a significant concern: the potential for severe liver injury.[1] This toxicity is largely attributed to this compound.[5][6]

Conversely, research has also uncovered a promising therapeutic application for EEA as a potent agent against multidrug-resistant (MDR) bacteria.[7] It exhibits a novel mechanism of action by "curing" or eliminating antibiotic resistance plasmids from bacteria, thereby restoring their susceptibility to conventional antibiotics.[7] This dual nature of EEA as both a hepatotoxin and a potential antibacterial agent makes it a compound of significant scientific interest. Understanding its mechanisms of action is crucial for harnessing its therapeutic potential while mitigating its toxic effects.

Biological Activities and Mechanisms of Action

Antibacterial Activity: Plasmid Curing

This compound has demonstrated significant activity in reversing antibiotic resistance in a variety of multidrug-resistant bacteria.[7] Its mechanism is not directly bactericidal but involves the elimination of R-plasmids, the extrachromosomal DNA elements that carry genes for antibiotic resistance.[7] By removing these plasmids, EEA effectively re-sensitizes the bacteria to antibiotics they were previously resistant to.[7]

The efficacy of EEA in curing plasmids has been quantified in both clinical isolates and reference bacterial strains. The data from key studies is summarized below.

| Bacterial Strain | Plasmid Type | Curing Efficiency (%) |

| Enterococcus faecalis (clinical isolate) | R-plasmid | 12 - 48 |

| Escherichia coli (clinical isolate) | R-plasmid | 12 - 48 |

| Shigella sonnei (clinical isolate) | R-plasmid | 12 - 48 |

| Pseudomonas aeruginosa (clinical isolate) | R-plasmid | 12 - 48 |

| Bacillus subtilis | pUB110 (Reference) | 16 - 64 |

| Escherichia coli | RP4 (Reference) | 16 - 64 |

| Pseudomonas aeruginosa | RIP64 (Reference) | 16 - 64 |

| Salmonella typhi | R136 (Reference) | 16 - 64 |

Data sourced from Shriram V, et al. (2008).[7]

Caption: Logical workflow of this compound's plasmid curing action.

Hepatotoxicity

The use of D. bulbifera in TCM has been linked to cases of liver injury, and studies have confirmed that this compound is a primary causative agent.[5][6] The toxicity is not caused by the compound itself but by a reactive metabolite formed in the liver.[8]

The hepatotoxicity of EEA is a classic example of bioactivation. The furan moiety of the EEA molecule is metabolized by cytochrome P450 enzymes, specifically CYP3A4, in the liver.[1] This metabolic process transforms the relatively inert furan ring into a highly reactive cis-enedial intermediate.[1] This electrophilic metabolite can then readily form covalent bonds (adducts) with cellular nucleophiles, such as amino acid residues in proteins and biological amines.[1] This adduction disrupts cellular function, leading to cytotoxicity, inflammation, and necrosis in liver cells.[6]

Caption: Metabolic activation pathway of EEA leading to hepatotoxicity.

Studies in mice have demonstrated a clear dose- and time-dependent liver injury upon administration of EEA. Pre-treatment with ketoconazole, a known inhibitor of CYP3A4, was shown to prevent liver injury, confirming the role of this enzyme in EEA's toxicity.

| Treatment Group | Dose (mg/kg) | Plasma Cmax (ng/mL) | Plasma AUC (ng·h/mL) | Outcome |

| EEA alone | 40 | Not Reported | Not Reported | Significant increase in serum ALT/AST |

| EEA + Ketoconazole | 40 | 7-fold increase vs EEA alone | 13-fold increase vs EEA alone | Prevention of liver injury |

Data sourced from Lin D, et al. (2016).[8] The increase in Cmax and AUC with ketoconazole indicates that by blocking metabolism, the parent compound (EEA) remains in circulation longer and at higher concentrations, but the lack of liver injury shows the toxicity is from the metabolite, not EEA itself.

Experimental Protocols

Plasmid Curing Assay

This protocol is adapted from methodologies used to assess the plasmid-curing ability of EEA.[7][9]

Objective: To determine the efficiency of this compound in eliminating antibiotic resistance plasmids from a bacterial population.

Materials:

-

Multidrug-resistant bacterial strain (e.g., E. coli carrying an R-plasmid)

-

Luria-Bertani (LB) broth and LB agar plates

-

LB agar plates containing a selective antibiotic (e.g., ampicillin, corresponding to the resistance on the plasmid)

-

This compound (EEA) stock solution

-

Sterile culture tubes and Petri dishes

-

Incubator (37°C) with shaking capabilities

-

Micropipettes and sterile tips

Procedure:

-

Prepare Bacterial Culture: Inoculate a single colony of the MDR bacterial strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking to obtain a saturated culture.

-

Exposure to EEA:

-

Prepare a series of sterile culture tubes containing 5 mL of fresh LB broth.

-

Add EEA stock solution to the tubes to achieve a range of sub-lethal concentrations. A vehicle control (e.g., DMSO) tube with no EEA should also be prepared.

-

Inoculate each tube with the overnight bacterial culture (e.g., a 1:100 dilution).

-

-

Incubation: Incubate the cultures at 37°C for 24-48 hours with constant agitation.

-

Plating and Colony Counting:

-

After incubation, create serial dilutions of each culture in sterile saline or LB broth.

-

Plate 100 µL of appropriate dilutions onto both plain LB agar plates and LB agar plates containing the selective antibiotic.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Calculate Curing Efficiency:

-

Count the number of colonies on both types of plates. Colonies that grow on the plain LB agar but fail to grow on the antibiotic-containing agar are considered "cured."

-

Calculate the curing efficiency using the following formula:

-

Curing Efficiency (%) = (Total colonies on LB agar - Total colonies on antibiotic agar) / Total colonies on LB agar * 100

-

-

In Vivo Hepatotoxicity Assessment in Mice

This protocol is a generalized representation based on studies investigating EEA-induced liver injury.[8]

Objective: To evaluate the dose-dependent hepatotoxicity of this compound in a murine model.

Materials:

-

Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

-

This compound (EEA)

-

Vehicle solution (e.g., corn oil or a solution of DMSO/PEG)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge for serum separation

-

Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

-

Histology supplies (formalin, paraffin, microtome, H&E stain)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Dosing:

-

Divide mice into groups (n=5-8 per group).

-

Prepare EEA solutions in the vehicle at various concentrations.

-

Administer a single dose of EEA to the treatment groups via intraperitoneal (i.p.) injection or oral gavage.

-

Administer the vehicle alone to the control group.

-

-

Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours) post-administration, anesthetize the mice and collect blood via cardiac puncture or retro-orbital bleeding.

-

Biochemical Analysis:

-